- Improved method of synthesis for calixarene ester derivatives, Huaxue Shiji, 2005, 27(2), 111-112

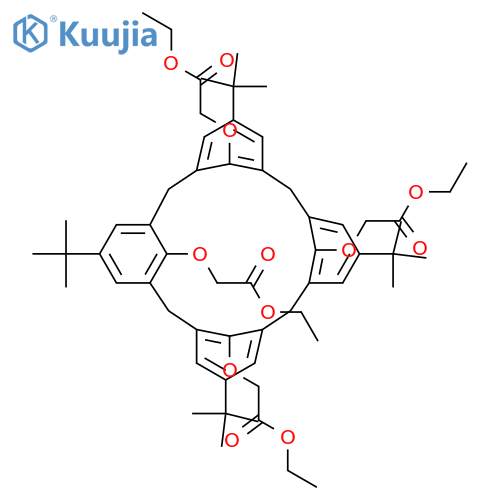

Cas no 97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester)

97600-39-0 structure

Nome do Produto:4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester

- Tetraethyl 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetate

- Sodium ionophore X

- 4-tert-Butylcalix[4]arene-O,O',O'',O'''-tetraacetic Acid Tetraethyl Ester

- aacetate

- C60H80O12

- BBL102985

- STL556794

- ABP001035

- X3580

- p-tert-Butylcalix[4]arene tetrakis(ethyl acetate)

- 600T390

- Sodium ionophore X, Selectophore(TM), function tested

- 4-t-butylcalix[4]arene-tetraacetic acid tetraethyl ester

- 4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC

- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosane, acetic acid deriv. (ZCI)

- 4-tert-Butyl calix[4]arene-O,O′,O′′,O′′′-tetraacetic acid tetraethyl ester

- 4-tert-Butylcalix[4]arenetetra-O-acetic acid tetraethyl ester

- 4-tert-Butylcalix[4]arenetetraacetic acid tetraethyl ester

- 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[4]arene

- CALX-B 4EA

- tert-Butyl calix[4]arenetetraacetic acid tetraethyl ester

- Tetrakis[(4-tert-butyl-2-methylenephenoxy)ethyl acetate]

- 4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

-

- MDL: MFCD00145373

- Inchi: 1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3

- Chave InChI: HZHADWCIBZZJNV-UHFFFAOYSA-N

- SMILES: O=C(COC1C2CC3C(OCC(OCC)=O)=C(CC4C(OCC(OCC)=O)=C(CC5C(OCC(OCC)=O)=C(CC=1C=C(C(C)(C)C)C=2)C=C(C(C)(C)C)C=5)C=C(C(C)(C)C)C=4)C=C(C(C)(C)C)C=3)OCC

Propriedades Computadas

- Massa Exacta: 992.56500

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 12

- Contagem de Átomos Pesados: 72

- Contagem de Ligações Rotativas: 24

- Complexidade: 1420

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- XLogP3: 15.4

- Superfície polar topológica: 142

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not available

- Densidade: 0.9747 (rough estimate)

- Ponto de Fusão: 152.0 to 157.0 deg-C

- Ponto de ebulição: 788.39°C (rough estimate)

- Índice de Refracção: 1.7500 (estimate)

- PSA: 142.12000

- LogP: 11.32080

- Solubilidade: Not available

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Informações de segurança

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: S22-S24/25

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01443-50mg |

4-TERT-BUTYLCALIX[4]ARENE-TETRAACETIC ACID TETRAETHYL ESTER |

97600-39-0 | - | 50mg |

¥4558.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 71747-50MG |

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester |

97600-39-0 | 50mg |

¥4011.82 | 2024-12-25 | ||

| eNovation Chemicals LLC | D756905-25g |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |

97600-39-0 | 96.0% | 25g |

$7790 | 2023-05-17 | |

| abcr | AB151011-1g |

5,11,17,23-p-tert.Butyl-25,26,27,28-tetrakis-[(ethoxycarbonyl)methoxy]-calix[4]arene, 90%; . |

97600-39-0 | 90% | 1g |

€535.10 | 2024-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252202-200mg |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester, |

97600-39-0 | ≥96% | 200mg |

¥790.00 | 2023-09-05 | |

| Aaron | AR0034UC-25g |

4-Tert-Butylcalix[4]Arene-Tetraacetic Acid Tetraethyl Ester |

97600-39-0 | 97% | 25g |

$201.00 | 2025-01-21 | |

| Ambeed | A123445-5g |

Tetraethyl 2,2',2'',2'''-((15,35,55,75-tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetate |

97600-39-0 | 97% | 5g |

$63.0 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT9398-250mg |

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxo-ethoxy)-25-pentacyclo[19.3.1.1³⁷.1⁹¹³.1¹⁵¹⁹]octacosa-1(25),3,5,7(26),9(27),10,12,15(28),16,18,21,23-dodecaenyl]oxy]acetate |

97600-39-0 | 97% | 250mg |

¥720.0 | 2024-04-15 | |

| A2B Chem LLC | AB45144-1g |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |

97600-39-0 | 97% | 1g |

$17.00 | 2024-07-18 | |

| 1PlusChem | 1P0034M0-1g |

4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester |

97600-39-0 | 97% | 1g |

$18.00 | 2025-02-19 |

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: Potassium carbonate , Potassium iodide Solvents: Acetone ; 0.5 h, reflux

1.2 4 d, reflux

1.2 4 d, reflux

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt → reflux; 5 d, reflux

Referência

- Efficient Synthesis of Water-Soluble Calixarenes Using Click Chemistry, Organic Letters, 2005, 7(6), 1035-1037

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium carbonate , Sodium iodide Solvents: Acetone

Referência

- Selective extraction of Ga(III) with p-t-butylcalix[4]arene tetrahydroxamic acid, Solvent Extraction Research and Development, 2015, (2015), 25-35

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1.5 h, 67 °C

Referência

- Electrografting of calix[4]arenediazonium salts to form versatile robust platforms for spatially controlled surface functionalization, Nature Communications, 2012, ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone

1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water

1.3 Solvents: Dichloromethane

1.2 Reagents: Thiosulfuric acid (H2S35SO3), sodium salt (1:2) Solvents: Water

1.3 Solvents: Dichloromethane

Referência

- A convenient approach of preparation of calix[4]arenes bearing ester pendants, Hecheng Huaxue, 2000, 8(2), 151-154

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone

Referência

- Synthesis, x-ray crystal structures, and cation-binding properties of alkyl calixaryl esters and ketones, a new family of macrocyclic molecular receptors, Journal of the American Chemical Society, 1989, 111(23), 8681-91

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux

1.2 10 h, reflux

1.2 10 h, reflux

Referência

- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Jingxi Yu Zhuanyong Huaxuepin, 2011, 19(10), 16-18

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium carbonate Solvents: Acetone ; reflux

Referência

- Novel anion receptors based on thiacalix[4]arene derivatives, Tetrahedron, 2004, 60(50), 11383-11390

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 d, reflux

Referência

- Solvent-Tunable Binding of Hydrophilic and Hydrophobic Guests by Amphiphilic Molecular Baskets, Journal of Organic Chemistry, 2005, 70(19), 7585-7591

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1 h, rt

1.2 16 h, rt

1.2 16 h, rt

Referência

- N-Alkyl calix[4]azacrowns for the selective extraction of uranium, Dalton Transactions, 2018, 47(41), 14594-14603

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 20 h, 570 °C

Referência

- Luminescent behavior of pyrene-allied calix[4]arene for the highly pH-selective recognition and determination of Zn2+, Hg2+ and I-via the CHEF-PET mechanism: computational experiment and paper-based device, New Journal of Chemistry, 2019, 43(25), 9855-9864

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; rt; rt → 60 °C; 5 - 6 h, 60 °C

Referência

- Preparation of calixarene derivatives having ethoxycarbonylmethoxy group, Japan, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; rt; 24 h, reflux; 7 d, reflux

Referência

- Preparation and investigation of temperature-responsive calix[4]arene-based molecular gels, RSC Advances, 2017, 7(45), 28476-28482

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 90 min, 67 °C

Referência

- Materials graft-coated with amino-functionalized calixarenes directly anchored to the surface of the material, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 20 h, 57 °C

Referência

- Design, synthesis and characterization of quinoline-pyrimidine linked calix[4]arene scaffolds as anti-malarial agents, Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2016, 84(1-2), 173-178

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone

Referência

- Calix[4]arenes with narrow rim 2-mercaptoethoxy substituents as potential precursor molecules for metallacages and sensors, Inorganica Chimica Acta, 2000, , 300-302

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 22 h, reflux

Referência

- Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957

Synthetic Routes 18

Condições de reacção

1.1 Catalysts: Potassium iodide Solvents: Acetonitrile ; 1 h, reflux

1.2 12 h, reflux

1.2 12 h, reflux

Referência

- The synthesis of p-tert-butylcalix[4]arene derivative of pyridinethiol, Huaxue Shiji, 2007, 29(12), 716-718

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Potassium carbonate ; 1 h, reflux

1.2 24 h, reflux

1.2 24 h, reflux

Referência

- Preparation of calixarene-based peptide conformation mimetics and their biological activity, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 1 h, reflux

1.2 12 h, reflux

1.2 12 h, reflux

Referência

- Synthesis of sulfur containing calix[4]arene derivatives, Jingxi Yu Zhuanyong Huaxuepin, 2009, 17(19), 23-24

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Raw materials

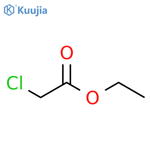

- Ethyl bromoacetate

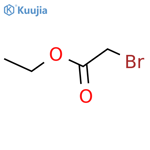

- ethyl 2-chloroacetate

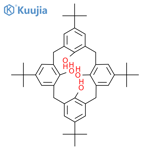

- 4-tert-Butylcalix4arene

- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol, 5,11,17,23-tetrakis(1,1-

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Preparation Products

4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester Literatura Relacionada

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

97600-39-0 (4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester) Produtos relacionados

- 97600-45-8(Acetic acid,2,2',2'',2''',2'''',2'''''-[heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexaylhexakis(oxy)]hexakis-,1,1',1'',1''',1'''',1'''''-hexaethyl ester)

- 102397-28-4(6-(trifluoromethyl)-2H-pyran-2-one)

- 2228338-67-6(3-4-(bromomethyl)phenyl-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-amine dihydrobromide)

- 2228243-71-6(tert-butyl N-(1-bromo-2,2,4-trimethylpentan-3-yl)carbamate)

- 944899-78-9(7-Methoxychromane-2-carboxylic acid)

- 1343971-94-7(1-{8-azaspiro4.5decan-8-yl}-3-chloropropan-1-one)

- 2418732-07-5(1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone)

- 1246820-87-0(Ziprasidone Sulfone HydrochlorideDiscontinued)

- 921791-18-6(N-(2,4-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 1779237-74-9(2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97600-39-0)4-tert-Butylcalix4arene-tetraacetic Acid Tetraethyl Ester

Pureza:99%

Quantidade:25g

Preço ($):203.0